3,4,5-Tribromotoluene
Overview
Description
3,4,5-Tribromotoluene is an organic compound with the molecular formula C₇H₅Br₃ It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Tribromotoluene can be synthesized through the bromination of toluene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3,4,5-tribromobenzoic acid or 3,4,5-tribromobenzaldehyde.
Reduction: Formation of toluene or partially reduced bromotoluenes.
Scientific Research Applications
3,4,5-Tribromotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-tribromotoluene involves its interaction with various molecular targets. The bromine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can further interact with biological or chemical systems.
Comparison with Similar Compounds
Monobromotoluene: Contains one bromine atom on the benzene ring.
Dibromotoluene: Contains two bromine atoms on the benzene ring.
Tetrabromotoluene: Contains four bromine atoms on the benzene ring.
Comparison: 3,4,5-Tribromotoluene is unique due to the specific positioning of the three bromine atoms, which imparts distinct chemical properties compared to its mono-, di-, and tetrabrominated counterparts. The presence of three bromine atoms increases the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,2,3-tribromo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXWZBRTZPAFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275084 | |
Record name | 3,4,5-Tribromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73557-59-2 | |
Record name | 1,2,3-Tribromo-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73557-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Tribromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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